molecular formula C11H16BrNO3 B14576325 Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide CAS No. 61508-41-6

Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide

Cat. No.: B14576325
CAS No.: 61508-41-6
M. Wt: 290.15 g/mol
InChI Key: VRYZQAUJHUCTCB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide is a chemical compound with the molecular formula C11H16BrNO3. It is a white crystalline powder commonly used in various scientific and industrial applications. This compound is known for its local anesthetic properties and is often utilized in medical and dental procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-aminoethanol, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction typically requires an acid catalyst and controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as recrystallization and filtration to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide involves the inhibition of sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound interacts with specific molecular targets, including voltage-gated sodium channels, to exert its effects .

Comparison with Similar Compounds

Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and applications.

Properties

CAS No.

61508-41-6

Molecular Formula

C11H16BrNO3

Molecular Weight

290.15 g/mol

IUPAC Name

ethyl 4-(2-aminoethoxy)benzoate;hydrobromide

InChI

InChI=1S/C11H15NO3.BrH/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12;/h3-6H,2,7-8,12H2,1H3;1H

InChI Key

VRYZQAUJHUCTCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN.Br

Origin of Product

United States

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